8-(Benzyloxy)quinoline-5-sulfonyl chloride
Description
8-(Benzyloxy)quinoline-5-sulfonyl chloride (molecular formula: C₁₆H₁₂ClNO₃S, molecular weight: 333.80) is a sulfonyl chloride derivative of quinoline functionalized with a benzyloxy group at the 8-position and a sulfonyl chloride group at the 5-position . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives. The benzyloxy group enhances lipophilicity and stability, making it suitable for reactions requiring protected hydroxyl groups .
Properties
IUPAC Name |
8-phenylmethoxyquinoline-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-22(19,20)15-9-8-14(16-13(15)7-4-10-18-16)21-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDWAMZRFOGIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342646-77-8 | |
| Record name | 8-(benzyloxy)quinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)quinoline-5-sulfonyl chloride typically involves the reaction of 8-hydroxyquinoline with benzyl chloride to form 8-benzyloxyquinoline. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of 8-(Benzyloxy)quinoline-5-sulfonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxide and dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Quinoline N-oxide: Formed by oxidation of the quinoline ring.
Dihydroquinoline Derivatives: Formed by reduction of the quinoline ring.
Scientific Research Applications
Synthesis and Chemical Properties
8-(Benzyloxy)quinoline-5-sulfonyl chloride is synthesized from quinoline derivatives through sulfonation reactions. The process typically involves reacting quinoline with chlorosulfuric acid or fuming sulfuric acid to produce sulfonyl chlorides, which can then be further modified to obtain the desired benzyloxy derivative . The reaction conditions and purification methods, such as recrystallization and chromatography, are crucial for achieving high purity necessary for biological testing .
Anticancer Properties
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer activity. For example, compounds derived from 8-hydroxyquinoline have shown efficacy against various cancer cell lines, with mechanisms involving DNA binding and apoptosis induction . Specifically, 8-(benzyloxy)quinoline-5-sulfonyl chloride has been implicated in enhancing the transcriptional activity of key cell cycle regulators like P53 and P21, which are critical for tumor suppression .
Antibacterial Effects
In addition to anticancer properties, quinoline derivatives have been studied for their antibacterial activities. Research indicates that certain modifications of the quinoline structure can lead to compounds effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) . The incorporation of sulfonamide functionalities enhances the biological activity of these compounds by improving their solubility and interaction with bacterial targets.
Insecticidal Applications
The compound has also been explored for its insecticidal properties against vectors of malaria and dengue fever. Studies show that derivatives of quinoline exhibit larvicidal effects on mosquito populations, suggesting potential applications in public health for controlling vector-borne diseases .
Case Studies
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)quinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonates, and sulfonothioates, exhibit various biological activities depending on their structure and functional groups.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights critical differences between 8-(benzyloxy)quinoline-5-sulfonyl chloride and related sulfonyl chlorides:
Key Observations :
- The benzyloxy group increases molecular weight by ~76 g/mol compared to the methoxy analog, enhancing steric bulk and lipophilicity .
- Methoxy and hydroxy analogs (e.g., 8-hydroxyquinoline-5-sulfonyl chloride) exhibit lower stability in acidic/basic conditions, necessitating protection strategies .
Sulfonamide Formation:
- 8-(Benzyloxy)quinoline-5-sulfonyl chloride reacts with amines in anhydrous acetonitrile, typically requiring a 2–4-fold excess of amine for high yields .
- 8-Methoxyquinoline-5-sulfonyl chloride demonstrates similar reactivity but achieves higher yields (e.g., 80–90%) due to reduced steric hindrance .
Stability and Handling:
- The benzyloxy group in 8-(benzyloxy)quinoline-5-sulfonyl chloride confers stability during storage, whereas 8-hydroxyquinoline-5-sulfonyl chloride requires immediate use post-synthesis to avoid decomposition .
- Methoxy analogs are less moisture-sensitive than unsubstituted sulfonyl chlorides but more reactive than benzyloxy-protected derivatives .
Biological Activity
8-(Benzyloxy)quinoline-5-sulfonyl chloride is a derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound has gained attention for its potential applications in anticancer therapies, antibacterial treatments, and as a scaffold for further drug development. This article reviews the biological activity of 8-(benzyloxy)quinoline-5-sulfonyl chloride, synthesizing findings from various studies and presenting data on its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 8-(benzyloxy)quinoline-5-sulfonyl chloride is . Its structure includes a quinoline core substituted with a benzyloxy group and a sulfonyl chloride moiety, which is crucial for its reactivity and biological properties.
The biological activity of quinoline derivatives often involves their interaction with various molecular targets, including enzymes and DNA. The sulfonyl chloride group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This reactivity is key to the compound's ability to influence cellular processes.
Key Mechanisms:
- DNA Binding : Quinoline derivatives have been shown to bind to DNA, potentially leading to DNA cleavage and apoptosis in cancer cells. For instance, studies indicate that certain quinoline derivatives can induce DNA fragmentation in Jurkat T cells .
- Enzyme Inhibition : The compound may inhibit metalloenzymes, which are critical for various biochemical pathways. This inhibition can disrupt cellular functions and contribute to its anticancer effects .
Anticancer Activity
Several studies have explored the anticancer potential of 8-(benzyloxy)quinoline-5-sulfonyl chloride through various assays. A notable study evaluated its cytotoxicity against different cancer cell lines using the MTS assay. The results indicated significant cytotoxic effects comparable to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 8-(Benzyloxy)quinoline-5-sulfonyl chloride | Hep3B (liver cancer) | 2.5 | |
| Doxorubicin (control) | Hep3B | 0.12 | |
| 8-(Benzyloxy)quinoline-5-sulfonyl chloride | MCF-7 (breast cancer) | 3.0 |
The compound exhibited varying degrees of activity across different cell lines, suggesting that structural modifications could enhance its efficacy.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been investigated for antibacterial activity. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 8-(Benzyloxy)quinoline-5-sulfonyl chloride | MRSA | 16 | |
| Oxacillin (control) | MRSA | 32 |
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with 8-(benzyloxy)quinoline-5-sulfonyl chloride resulted in morphological changes in Hep3B cells indicative of apoptosis. The compound's ability to induce cell shrinkage was observed under microscopy after treatment .
- DNA Interaction : Another investigation revealed that the compound binds effectively to DNA, which is critical for its anticancer mechanism. The binding affinity was quantified using fluorescence spectroscopy, showing significant interaction with DNA strands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
